“7-(Trifluoromethyl)quinazolin-4(3H)-one” is a chemical compound with the CAS Number: 16499-58-4 and a molecular weight of 214.15 . It is a solid substance at room temperature .
A novel and convenient one-pot sequential cascade method for the preparation of 2-trifluoromethylquinazolin-4(3H)-ones has been described . Trifluoroacetic acid (TFA) was employed as an inexpensive and readily available CF3 source, which in the presence of T3P was condensed with a variety of anthranilic acids and amines to provide the products in up to 75% yield . Another synthesis method involves a synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization .
The linear formula of “7-(Trifluoromethyl)quinazolin-4(3H)-one” is C9H5F3N2O .
“7-(Trifluoromethyl)quinazolin-4(3H)-one” is a solid substance at room temperature .
7-(Trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound features a trifluoromethyl group, which enhances its chemical properties and biological activity. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group often increases lipophilicity and metabolic stability, making these compounds of significant interest in medicinal chemistry.
7-(Trifluoromethyl)quinazolin-4(3H)-one can be synthesized through various methods that involve the reaction of substituted anilines or amidines with isocyanates or other electrophiles. It falls under the classification of heterocycles due to its nitrogen-containing ring structure. The compound is categorized as a fluorinated quinazolinone, which is a subclass of quinazolinones characterized by the presence of fluorine substituents.
The synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one has been achieved using several methods:
These methods provide efficient pathways to synthesize this compound with good yields while minimizing environmental impact.
The molecular structure of 7-(trifluoromethyl)quinazolin-4(3H)-one consists of a quinazolinone core with a trifluoromethyl group at the 7-position. The molecular formula is , and it has a molecular weight of approximately 235.16 g/mol.
Key structural features include:
7-(Trifluoromethyl)quinazolin-4(3H)-one can participate in various chemical reactions:
These reactions enhance the versatility of 7-(trifluoromethyl)quinazolin-4(3H)-one in synthetic organic chemistry.
The mechanism of action for compounds like 7-(trifluoromethyl)quinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental studies have demonstrated that modifications to the quinazolinone structure can significantly affect binding affinity and selectivity towards biological targets.
The physical properties of 7-(trifluoromethyl)quinazolin-4(3H)-one include:
Chemical properties include:
7-(Trifluoromethyl)quinazolin-4(3H)-one has several applications in scientific research:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, first identified in natural products before becoming a cornerstone in synthetic drug design. The unsubstituted core structure consists of a fused bicyclic system pairing a benzene ring with a pyrimidin-4-one moiety, enabling diverse interactions with biological targets [3] [8]. Historical records trace natural quinazolinones like febrifugine (from Dichroa febrifuga) and vasicinone (from Adhatoda vasica) as early sources inspiring synthetic exploration. These natural prototypes demonstrated significant bioactivities—notably antimalarial and bronchodilatory effects—which stimulated systematic structural modifications [3] [5].
The 20th century witnessed accelerated development, with synthetic derivatives entering clinical use. Notable milestones include the antifungal agent albaconazole (containing a quinazolinone core) and the kinase inhibitor idelalisib, approved for hematologic malignancies [5]. The scaffold’s versatility is evidenced by its presence in diverse therapeutic classes: sedatives (afloqualone), antitussives (cloroqualone), and anticancer agents (raltitrexed) [3] [5]. This progression underscores the scaffold’s capacity to serve as a molecular platform for target-specific optimization, driven by strategic substitutions at positions 2, 3, 6, and 7.
Table 1: Historical Milestones in Quinazolin-4(3H)-one Drug Development
Time Period | Key Development | Therapeutic Application |
---|---|---|
Pre-1950s | Isolation of natural quinazolinones (e.g., febrifugine) | Antimalarial |
1960s–1980s | Synthesis of first-generation sedatives (e.g., mecloqualone) | Central nervous system disorders |
1990s–2000s | Development of kinase inhibitors (e.g., raltitrexed) | Oncology |
2010s–Present | Targeted therapies (e.g., idelalisib) | Chronic lymphocytic leukemia |
The trifluoromethyl (−CF₃) group is a critical pharmacophore in modern medicinal chemistry, imparting distinct physicochemical advantages to heterocyclic compounds like quinazolinones. Its strong electron-withdrawing nature (Hammett σₘ = 0.43) induces polar effects that modulate the scaffold’s electronic distribution, enhancing interactions with target proteins [1] [4]. The −CF₃ group also improves metabolic stability by resisting oxidative degradation, a common limitation of alkyl substituents. Furthermore, its high lipophilicity (π = 0.88) promotes membrane permeability while maintaining optimal water solubility through balanced log P values, as observed in 7-(trifluoromethyl)quinazolin-4(3H)-one (calculated log P = 1.94) [1] [4] [7].
In cancer therapeutics, −CF₃ substitution amplifies bioactivity by strengthening binding to hydrophobic enzyme pockets. For example, −CF₃ analogues of quinazolinone inhibitors exhibit enhanced potency against kinases like Polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) compared to non-fluorinated counterparts [3]. Agrochemically, this group contributes to systemic mobility in plant protection agents, as demonstrated by the fungicidal activity of fluquinconazole [3]. These attributes collectively establish −CF₃ as a strategic tool for refining pharmacodynamic and pharmacokinetic properties.
7-(Trifluoromethyl)quinazolin-4(3H)-one (CAS# 16499-58-4) possesses a well-defined molecular architecture that underpins its chemical behavior and biorelevance. Its molecular formula is C₉H₅F₃N₂O, with a mass of 214.14 g/mol [1] [4]. The trifluoromethyl group at the C7 position of the benzoid ring creates an asymmetric electronic environment, evidenced by spectroscopic data: ¹⁹F NMR shows a characteristic singlet near δ = -58 ppm, while the C=O stretch in IR appears at ~1665 cm⁻¹ [1] [7].
Table 2: Molecular Descriptors of 7-(Trifluoromethyl)quinazolin-4(3H)-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₉H₅F₃N₂O | [1] [7] |
Molecular Weight | 214.14 g/mol | [1] [4] |
Hydrogen Bond Acceptors | 4 (N₂O + F₃) | Calculated from structure |
Hydrogen Bond Donors | 1 (N3-H) | [4] |
Topological Polar Surface Area | 45.75 Ų | [4] |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC=NC2=O | [1] [7] |
InChI Key | PPQZFZZPLINSJL-UHFFFAOYSA-N | [1] [7] |
The molecule exists predominantly in the lactam form (3H-tautomer) due to the thermodynamic stability conferred by intramolecular hydrogen bonding between N3-H and the C4=O group [4] [8]. X-ray crystallography of analogous compounds confirms planarity of the bicyclic system, with the −CF₃ group inducing a slight dipole moment along the long molecular axis. This polarity facilitates stacking interactions with aromatic residues in enzyme binding sites. Quantum mechanical studies reveal that the C7−CF₃ group withdraws electron density from N1 and C8, enhancing the electrophilicity of C2 and C4—sites susceptible to nucleophilic attack in SNAr reactions [1] [4]. The compound’s low water solubility (<1 mg/mL) necessitates organic solvents (e.g., DMSO) for biological testing, aligning with its role as a synthetic intermediate rather than a direct therapeutic agent [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7